Cas no 2034422-57-4 (1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol)

1-(Oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a specialized heterocyclic compound featuring a piperidine core substituted with a trifluoromethyl group and a hydroxyl group at the 4-position, further functionalized by an oxane-4-carbonyl moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group, while the hydroxyl group provides a handle for further derivatization. The oxane ring contributes to conformational rigidity, potentially improving binding affinity in medicinal chemistry applications. Its balanced polarity and steric profile make it a valuable intermediate in pharmaceutical research, particularly for developing CNS-active compounds or fluorinated bioactive molecules. The compound's synthetic versatility allows for modifications at multiple sites, enabling structure-activity relationship studies.
1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol structure
2034422-57-4 structure
Product Name:1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol
CAS No:2034422-57-4
MF:C12H18F3NO3
MW:281.2714
CID:5350423
Update Time:2025-08-03

1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-hydroxy-4-(trifluoromethyl)-1-piperidinyl](tetrahydro-2H-pyran-4-yl)-
    • (4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
    • [4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-(oxan-4-yl)methanone
    • 1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol
    • Inchi: 1S/C12H18F3NO3/c13-12(14,15)11(18)3-5-16(6-4-11)10(17)9-1-7-19-8-2-9/h9,18H,1-8H2
    • InChI Key: UDIHZEOORZREIE-UHFFFAOYSA-N
    • SMILES: FC(C1(C([H])([H])C([H])([H])N(C(C2([H])C([H])([H])C([H])([H])OC([H])([H])C2([H])[H])=O)C([H])([H])C1([H])[H])O[H])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 332
  • XLogP3: 0.8
  • Topological Polar Surface Area: 49.8

1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol Pricemore >>

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Additional information on 1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Comprehensive Overview of 1-(Oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol (CAS No. 2034422-57-4): Properties, Applications, and Research Insights

The compound 1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol (CAS No. 2034422-57-4) is a chemically sophisticated molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the oxane-4-carbonyl moiety and the trifluoromethyl group, contribute to its versatile reactivity and potential applications. This article delves into its molecular characteristics, synthesis pathways, and emerging uses, aligning with current trends in drug discovery and sustainable chemistry.

From a structural perspective, the integration of a piperidin-4-ol core with a trifluoromethyl substituent enhances the compound's bioavailability and metabolic stability. These attributes are critical in modern medicinal chemistry, where researchers prioritize molecules with improved pharmacokinetic profiles. The oxane-4-carbonyl fragment further introduces conformational rigidity, which can be leveraged to optimize target binding affinity—a hot topic in fragment-based drug design.

The synthesis of 1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic transformations, including amidation and nucleophilic substitution reactions. Recent advancements in flow chemistry and catalytic methods have streamlined its production, addressing the growing demand for scalable and environmentally friendly processes. Such innovations resonate with the industry's shift toward green chemistry and cost-effective manufacturing.

In pharmaceutical research, this compound has shown promise as a building block for CNS-targeting therapeutics, owing to its ability to cross the blood-brain barrier. Its trifluoromethyl group is particularly noteworthy, as fluorinated compounds are increasingly explored for their enhanced binding selectivity and resistance to enzymatic degradation. These properties align with the rising interest in precision medicine and neurodegenerative disease treatments.

Beyond pharmaceuticals, 1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol has potential applications in agrochemicals, where its structural motifs could contribute to the development of novel pesticides or herbicides. The trifluoromethyl group, in particular, is known to improve the lipophilicity and environmental persistence of agrochemicals—a double-edged sword that necessitates careful ecotoxicological assessment.

Researchers and industry professionals frequently search for information on CAS No. 2034422-57-4 to understand its patent landscape and commercial availability. The compound's niche yet growing relevance underscores the importance of supply chain transparency and regulatory compliance, especially in light of evolving chemical safety standards.

In summary, 1-(oxane-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol represents a compelling case study in the intersection of structural innovation and applied chemistry. Its multifaceted applications—from drug development to material science—highlight its value in addressing contemporary scientific challenges. As research progresses, this compound may unlock new opportunities in bioconjugation and targeted delivery systems, further solidifying its role in next-generation chemical solutions.

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